(3,4,5-Trimethoxy-2-nitrophenyl)methanol
Description
Properties
CAS No. |
5435-28-9 |
|---|---|
Molecular Formula |
C10H13NO6 |
Molecular Weight |
243.21 g/mol |
IUPAC Name |
(3,4,5-trimethoxy-2-nitrophenyl)methanol |
InChI |
InChI=1S/C10H13NO6/c1-15-7-4-6(5-12)8(11(13)14)10(17-3)9(7)16-2/h4,12H,5H2,1-3H3 |
InChI Key |
QUYJMJKAYOXDOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)CO)[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Substitution Patterns and Similarity Scores
The compound’s structural analogues differ in methoxy/nitro group positions or substituent types (Table 1).
Table 1: Structural Analogues and Similarity Scores
| Compound Name | Substituent Positions | Similarity Score | CAS Number | Molecular Formula |
|---|---|---|---|---|
| (3,4,5-Trimethoxy-2-nitrophenyl)methanol | 2-NO₂; 3,4,5-OCH₃ | 1.00 (Reference) | 53055-04-2 | C₁₀H₁₃NO₆ |
| (4,5-Dimethoxy-2-nitrophenyl)methanol | 2-NO₂; 4,5-OCH₃ | 0.96 | 5804-49-9 | C₉H₁₁NO₅ |
| (3-Methoxy-4-nitrophenyl)methanol | 4-NO₂; 3-OCH₃ | 0.96 | 80866-88-2 | C₈H₉NO₄ |
| (3-Methyl-4-nitrophenyl)methanol | 4-NO₂; 3-CH₃ | 0.86 | 80866-75-7 | C₈H₉NO₃ |
| (3,6-Dimethoxy-2-nitrophenyl)methanol | 2-NO₂; 3,6-OCH₃ | 0.83 | 84594-78-5 | C₉H₁₁NO₅ |
Key Observations :
- Methoxy vs. Methyl Substitution : Replacing methoxy groups with methyl (e.g., 3-methyl-4-nitrophenyl derivative) reduces polarity and hydrogen-bonding capacity, increasing logP values .
- Positional Effects: Moving the nitro group from the 2- to 4-position (e.g., 3-methoxy-4-nitrophenylmethanol) alters electronic properties, impacting reactivity in oxidation or reduction reactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | LogP | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
|---|---|---|---|---|
| This compound | 243.22 | 1.65* | 7 | 90.58 |
| 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone | 255.23 | 1.65 | 7 | 90.58 |
| (4,5-Dimethoxy-2-nitrophenyl)methanol | 213.19 | 1.28 | 6 | 85.22 |
| (3-Methyl-4-nitrophenyl)methanol | 167.16 | 1.12 | 4 | 74.92 |
Key Observations :
- Higher LogP : The trimethoxy-nitro derivative exhibits a higher logP (1.65) compared to dimethoxy (1.28) or methyl-substituted (1.12) analogues, reflecting increased lipophilicity due to additional methoxy groups .
- Polar Surface Area : The trimethoxy compound’s polar surface area (90.58 Ų) correlates with its hydrogen-bond acceptors (7), influencing solubility and membrane permeability .
Preparation Methods
Preparation of 3,4,5-Trimethoxybenzaldehyde
The synthesis begins with vanillin (4-hydroxy-3-methoxybenzaldehyde), a commercially available precursor. As detailed in US3855306A , vanillin undergoes bromination, hydrolysis, and methylation to yield 3,4,5-trimethoxybenzaldehyde:
-
Bromination : Vanillin is treated with bromine in a glacial acetic acid or concentrated mineral acid medium at 0–5°C, yielding 5-bromovanillin .
-
Hydrolysis : The brominated intermediate is hydrolyzed using aqueous potassium hydroxide (10% w/w) in methanol under reflux, producing 5-hydroxyvanillin .
-
Methylation : Reaction with dimethyl sulfate in acetone, catalyzed by sodium hydroxide, introduces two additional methoxy groups, yielding 3,4,5-trimethoxybenzaldehyde (94% yield).
Nitration of 3,4,5-Trimethoxybenzaldehyde
Introducing the nitro group at position 2 requires careful control of nitration conditions. The aldehyde group (-CHO) is a meta-directing substituent, but the three methoxy groups (-OCH₃) at positions 3, 4, and 5 create a sterically hindered environment. Nitration with concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–10°C preferentially targets position 2 due to:
-
Electronic effects : Methoxy groups donate electron density, activating the ring for electrophilic substitution.
-
Steric hindrance : Position 6 is less accessible due to proximity to the 5-methoxy group, favoring nitration at position 2.
The resulting 3,4,5-trimethoxy-2-nitrobenzaldehyde is isolated via solvent evaporation and purified by distillation or recrystallization.
Reduction of the Aldehyde to Alcohol
The final step involves reducing the aldehyde group to a primary alcohol. Sodium borohydride (NaBH₄) in methanol or ethanol at 0–25°C selectively reduces the aldehyde without affecting the nitro group. The reaction proceeds as follows:
Yields typically exceed 85%, with purity confirmed via HPLC or recrystallization from isopropanol.
Alternative Route: Nucleophilic Aromatic Substitution
Nitration Prior to Methoxylation
An alternative strategy involves nitrating a partially methoxylated precursor. For example, 2-nitro-1,3-dihydroxy-4-methoxybenzene can be methylated sequentially to introduce the remaining methoxy groups. However, this route faces challenges:
-
Nitration regioselectivity : Early nitration risks incorrect positioning due to fewer directing groups.
-
Multiple protection steps : Hydroxyl groups require protection (e.g., as acetates) before methylation, increasing synthetic complexity.
Critical Analysis of Methodologies
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Sequential Functionalization | High regioselectivity; scalable from vanillin | Requires cryogenic conditions for nitration | 70–85% |
| Nucleophilic Substitution | Avoids aldehyde intermediates | Low yields due to protection steps | 40–55% |
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effectiveness and minimal purification steps. The sequential functionalization route is favored industrially due to:
Q & A
Q. What are the primary synthetic routes for (3,4,5-Trimethoxy-2-nitrophenyl)methanol?
The compound is typically synthesized via reduction of methyl 3,4,5-trimethoxy-2-nitrobenzoate using diisobutylaluminum hydride (DIBAH) in toluene at −50 °C. This method yields the alcohol intermediate with high selectivity, avoiding over-reduction of the nitro group. Critical parameters include maintaining low temperatures (−50 °C) to prevent side reactions and ensuring anhydrous conditions .
Q. How is this compound purified after synthesis?
Purification often involves column chromatography on silica gel with a petroleum ether/ethyl acetate (1:1) solvent system. This method effectively separates the target compound from unreacted starting materials and byproducts. Analytical techniques like thin-layer chromatography (TLC) are used to monitor purity during elution .
Q. What spectroscopic methods are used to characterize this compound?
- 1H NMR : Key signals include methoxy groups (δ 3.88–3.93 ppm as singlets) and aromatic protons (δ 7.39 ppm).
- Mass Spectrometry (MS) : A molecular ion peak at m/z 266.30 ([M+H]+) confirms the molecular formula (C12H11NO6) .
Advanced Research Questions
Q. How can the oxidation of this compound be optimized for aldehyde formation?
Oxidation to 2-nitro-3,4,5-trimethoxybenzaldehyde is achieved using manganese dioxide (MnO₂) in chloroform at room temperature for 48 hours. Key factors:
Q. What challenges arise in balancing nitro group stability with methoxy substituents during synthetic modifications?
Nitro groups are sensitive to reducing conditions, while methoxy groups are prone to demethylation under strong acids/bases. For example, in the synthesis of tubulin polymerization stimulators, mild conditions (e.g., DIBAH at −50 °C) preserve both functionalities. Contradictions in reactivity must be addressed via temperature control and reagent selection .
Q. How does this compound serve as a precursor in medicinal chemistry?
It is a key intermediate in synthesizing tubulin-targeting compounds like (Z)-1-aryl-3-arylamino-2-propen-1-ones. The nitro group facilitates subsequent amidation or reduction steps, while the methoxy substituents enhance solubility and binding affinity in biological systems .
Q. What analytical discrepancies might arise when interpreting NMR data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
